7-amino-5-(3-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-amino-5-(3-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a useful research compound. Its molecular formula is C14H9FN4O3 and its molecular weight is 300.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.06586832 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thus inhibiting the enzyme activity and subsequent activation of the downstream signaling pathways. This leads to inhibition of cell proliferation and induction of cell death .
Biochemical Pathways
The compound’s interaction with EGFR affects multiple downstream biochemical pathways. The most notable of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation, and the PI3K/AKT/mTOR pathway , which is involved in cell survival and proliferation . Inhibition of these pathways by the compound leads to reduced cell proliferation and increased apoptosis .
Result of Action
The compound exhibits cytotoxic activities against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in these cells . Additionally, it has been found to upregulate the level of caspase-3, a key effector in the apoptosis pathway .
Biochemical Analysis
Biochemical Properties
The 7-amino-5-(3-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . It interacts with EGFR, a protein that plays a crucial role in cell growth and survival . The nature of these interactions involves the compound binding to the active site of the EGFR, inhibiting its activity .
Cellular Effects
In cellular contexts, this compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting EGFR, which can lead to a decrease in cell proliferation . This compound can also impact cell signaling pathways and gene expression, particularly those related to cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with EGFR . It binds to the active site of EGFR, inhibiting its kinase activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cell proliferation .
Metabolic Pathways
Given its interaction with EGFR, it is likely that it is involved in pathways related to cell growth and survival .
Subcellular Localization
Given its interaction with EGFR, it is likely that it localizes to areas of the cell where EGFR is present .
Properties
IUPAC Name |
7-amino-5-(3-fluorophenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O3/c15-7-3-1-2-6(4-7)9-8(5-16)11(17)22-13-10(9)12(20)18-14(21)19-13/h1-4,9H,17H2,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNARZJVQSFEHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.